molecular formula C15H19ClN2O2 B8447921 N-t-Butoxycarbonyl-2-(6-chloro-1H-indol-3-yl)ethylamine

N-t-Butoxycarbonyl-2-(6-chloro-1H-indol-3-yl)ethylamine

Cat. No. B8447921
M. Wt: 294.77 g/mol
InChI Key: JELDTCPYKPSLIG-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine N-t-butoxycarbonyl-2-(6-chloro-1H-indol-3-yl)ethylamine (1.3 g, 4.41 mmol) and dry THF (20 ml) and add dropwise to an ice bath cooled suspension of LiAlH4 (1.0 g, 26.5 mmol) in dry THF (30 ml). Heat to reflux. After 2 hours, cool to ambient temperature and stir. After 15 hours, quench with saturated NaSO4 (100 ml/mol), stir for 1 hour at ambient temperature, then filter under vacuum. Wash precipitate with THF and evaporated filtrate and washes to residue. Chromatograph the residue on silica gel eluting with dichloromethane/2N NH3(methanol) (84/16) to give the title compound: MS (ACPI): m/e 209.0 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][CH2:9][CH2:10][C:11]1[C:19]2[C:14](=[CH:15][C:16]([Cl:20])=[CH:17][CH:18]=2)[NH:13][CH:12]=1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:6][NH:8][CH2:9][CH2:10][C:11]1[C:19]2[C:14](=[CH:15][C:16]([Cl:20])=[CH:17][CH:18]=2)[NH:13][CH:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1=CNC2=CC(=CC=C12)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
WAIT
Type
WAIT
Details
After 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quench with saturated NaSO4 (100 ml/mol)
STIRRING
Type
STIRRING
Details
stir for 1 hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter under vacuum
WASH
Type
WASH
Details
Wash precipitate with THF
CUSTOM
Type
CUSTOM
Details
evaporated filtrate and washes to residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNCCC1=CNC2=CC(=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.